![molecular formula C16H13N3O2 B4641587 3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641587.png)
3-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives involves strategic molecular scaffolding and functionalization to achieve the desired compound. Techniques include condensation reactions, nucleophilic substitution, and cyclization processes to introduce various substituents on the pyrido[1,2-a]pyrimidine core. These methods are crucial for modifying the compound's biological activity and solubility (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by spectral (IR, UV–Visible, 1H, and 13C NMR) measurements and X-ray crystallography. These techniques provide detailed information on the compound's electronic and spatial configuration, essential for understanding its chemical behavior and interaction with biological targets (Srivastava et al., 2017).
Chemical Reactions and Properties
Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. These reactions are pivotal for further chemical modifications and enhancing the compound's pharmacological profile. The electronic nature of the pyrido[1,2-a]pyrimidine core influences its reactivity towards different reagents and conditions (Giri et al., 2017).
Physical Properties Analysis
The physical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and application. Advanced analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide insights into these properties, which are essential for pharmaceutical development (Kranjc et al., 2012).
properties
IUPAC Name |
3-methyl-N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-4-6-12(9-11)15(20)18-13-10-17-14-7-2-3-8-19(14)16(13)21/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVSSHDUBSTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.